molecular formula C19H21FN2O B1327194 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-98-2

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327194
CAS No.: 898788-98-2
M. Wt: 312.4 g/mol
InChI Key: NBMAFRULOHYQAF-UHFFFAOYSA-N
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Description

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.39 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a 4-methylpiperazinomethyl group attached to the benzophenone core. It is used in various scientific research applications due to its unique molecular structure.

Preparation Methods

The synthesis of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reagents like sodium hydride or potassium carbonate to promote the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the piperazinomethyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMAFRULOHYQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643437
Record name (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-98-2
Record name Methanone, (2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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